Home > Products > Screening Compounds P85028 > Bismuth trioleate
Bismuth trioleate - 5128-95-0

Bismuth trioleate

Catalog Number: EVT-482098
CAS Number: 5128-95-0
Molecular Formula: C54H99BiO6
Molecular Weight: 1053.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bismuth trioleate is classified as a bismuth organic compound, specifically a metal oleate. Its chemical formula is represented as C₅₁H₉₈BiO₃. This compound is synthesized from bismuth nitrate and oleic acid, making it a part of the larger family of bismuth compounds that are used in various industrial and research applications. Bismuth trioleate is recognized for its role as a precursor in the synthesis of bismuth-based nanoparticles, which are utilized in catalysis and materials science.

Synthesis Analysis

Methods of Synthesis

Bismuth trioleate can be synthesized through the following method:

  1. Reactants: The primary reactants are bismuth nitrate and oleic acid.
  2. Solvent: A suitable solvent such as ethanol is used to dissolve bismuth nitrate.
  3. Reaction Conditions:
    • The solution of bismuth nitrate is heated under reflux conditions.
    • Oleic acid is added to the solution during heating to facilitate the reaction.
  4. Purification: After the reaction, purification steps such as filtration and recrystallization may be employed to obtain high-purity bismuth trioleate suitable for various applications.

Industrial Production

In industrial settings, larger-scale reactions may be conducted using similar principles. The production process typically emphasizes efficiency and purity to meet commercial standards.

Molecular Structure Analysis

Bismuth trioleate features a complex molecular structure characterized by the presence of bismuth ions coordinated with oleate ligands. The molecular geometry can be described as having a central bismuth atom surrounded by three oleate groups. Key structural details include:

  • Molecular Weight: Approximately 823.76 g/mol.
  • Coordination Geometry: The coordination number of the bismuth atom is typically three due to its bonding with three oleate ligands.
  • Functional Groups: The presence of long-chain fatty acids (oleic acid) contributes to its solubility in organic solvents and its ability to form stable complexes.
Chemical Reactions Analysis

Bismuth trioleate can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to produce bismuth oxide and other oxidation products.
    • Oxidizing Agents: Common agents include hydrogen peroxide and nitric acid.
  2. Reduction: Reduction reactions can convert bismuth trioleate into metallic bismuth or other reduced species.
    • Reducing Agents: Sodium borohydride and hydrazine are often used for this purpose.
  3. Substitution Reactions: Bismuth trioleate can participate in ligand exchange reactions where oleate ligands are replaced by other organic ligands under appropriate conditions.

Major Products Formed

  • From Oxidation: Bismuth oxide and other related oxides.
  • From Reduction: Metallic bismuth and reduced bismuth compounds.
  • From Substitution: Various bismuth complexes with different organic ligands.
Mechanism of Action

The mechanism of action for bismuth trioleate primarily involves its interaction with biological molecules:

  • Antimicrobial Effects: Bismuth ions can bind to proteins and enzymes within microbial cells, disrupting their function and leading to antimicrobial activity.
  • Drug Delivery Systems: In therapeutic applications, this compound facilitates the transport of drugs to target sites within the body, enhancing the efficacy of treatment regimens.
Physical and Chemical Properties Analysis

Bismuth trioleate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a viscous liquid or solid depending on purity and conditions.
  • Solubility: Soluble in organic solvents due to the presence of long-chain fatty acids.
  • Stability: Exhibits thermal stability under various conditions, making it suitable for industrial applications.

Relevant Data

  • Melting Point: Not explicitly specified but generally stable at elevated temperatures typical for organic compounds.
  • Density: Specific density values vary based on purity but are generally higher than water due to the presence of metallic bismuth.
Applications

Bismuth trioleate has diverse applications across multiple scientific fields:

  1. Chemistry: Serves as a precursor in synthesizing bismuth-based nanoparticles utilized in catalysis and materials science.
  2. Biology: Investigated for potential antimicrobial properties; it may play a role in drug delivery systems targeting specific cellular locations.
  3. Medicine: Explored for therapeutic potential in treating gastrointestinal disorders; components derived from this compound are also studied for use in radiopharmaceuticals.
  4. Industry: Employed in producing stable bismuth-containing materials such as coatings and pigments due to its unique properties.
Introduction to Bismuth Trioleate in Modern Chemistry

Historical Evolution of Organobismuth Compounds in Medicinal Chemistry

The medicinal application of bismuth compounds spans several centuries, beginning with empirical uses long before modern pharmacological principles were established. In the 18th century, bismuth subnitrate became a standard treatment for gastrointestinal disorders like dyspepsia, leveraging its mild antiseptic and protective coating properties [3] [7]. This early period represented the first wave of bismuth therapeutics, characterized by simple inorganic salts with limited bioavailability and somewhat unpredictable efficacy. The late 19th and early 20th centuries witnessed the introduction of bismuth subsalicylate (developed in 1901 as Pepto-Bismol), which combined bismuth with salicylic acid to enhance both antimicrobial action and gastrointestinal symptom relief through the anti-inflammatory properties of salicylate [1] [7].

The mid-20th century brought significant challenges as high-dose bismuth therapies led to rare but severe neurotoxicity cases, particularly in France during the 1970s where over 1,000 cases of bismuth-related encephalopathy were reported, some with fatal outcomes [6]. This crisis prompted rigorous reevaluation of bismuth pharmacology and spurred development of safer formulations with improved pharmacokinetic profiles. The modern era of bismuth chemistry emerged with the introduction of colloidal bismuth subcitrate (CBS, De-Nol) in the 1980s, specifically designed for Helicobacter pylori eradication therapy [5] [7]. These third-generation compounds demonstrated how ligand engineering could dramatically enhance bioavailability while maintaining low systemic absorption – achieving therapeutic efficacy without significant toxicity. The subsequent development of ranitidine bismuth citrate (Pylorid) further exemplified rational drug design by combining antisecretory and antimicrobial properties in a single molecule [7]. This historical progression set the stage for advanced organobismuth compounds like bismuth trioleate, which applies contemporary ligand design principles to address bioavailability limitations while enabling novel applications beyond antimicrobial therapy.

Table 1: Key Milestones in Medicinal Bismuth Compound Development

Time PeriodDevelopmentSignificance
18th CenturyBismuth subnitrate formulationsFirst systematic medical use for gastrointestinal disorders
1901Introduction of bismuth subsalicylate (Pepto-Bismol)Combined antimicrobial and anti-inflammatory actions
1970sBismuth neurotoxicity observationsLed to safety reevaluation and dose limitation standards
1980sColloidal bismuth subcitrate (De-Nol)Targeted H. pylori eradication with improved safety profile
1990sRanitidine bismuth citrate (Pylorid)Dual-action molecule combining antisecretory and antimicrobial effects
21st CenturyAdvanced ligand-engineered compounds (e.g., bismuth trioleate)Enhanced bioavailability and expanded therapeutic applications

Role of Bismuth Trioleate in Bridging Inorganic and Organic Chemistry

Bismuth trioleate occupies a unique chemical niche by integrating the Lewis acidic properties of bismuth(III) with the hydrophobic characteristics of organic oleate chains. The bismuth center in this compound maintains its fundamental inorganic chemistry traits: a +3 oxidation state, a stereochemically active lone pair, and the ability to expand its coordination sphere beyond three ligands [7]. These inherent properties establish bismuth trioleate as a versatile catalyst capable of facilitating numerous organic transformations. Unlike simpler bismuth halides or nitrates, however, the oleate ligands impart exceptional solubility in nonpolar organic media – a critical advantage for homogeneous reaction conditions where traditional bismuth catalysts would precipitate or degrade [6]. This solubility transformation enables bismuth trioleate to participate in reactions involving hydrophobic substrates that were previously inaccessible to conventional bismuth catalysts, such as long-chain fatty acid derivatization, lipid-soluble vitamin synthesis, and sterol modifications.

The compound's bridging capability extends to its reaction mechanisms, where the bismuth center acts as an electrophilic activator while the oleate chains create a nonpolar microenvironment that influences substrate orientation and transition state stability. This dual character is particularly valuable in hydrolysis-resistant catalysis, where the protective hydrophobic shield around the bismuth center prevents catalyst deactivation by water or protic solvents [7]. Bismuth trioleate demonstrates remarkable stability in mixed-solvent systems that would rapidly hydrolyze bismuth trichloride or other inorganic bismuth salts. Furthermore, the oleate ligands provide a degree of steric modulation that influences regioselectivity in organic transformations. For instance, in catalyzed aldol condensations or Michael additions, the bulky oleate chains can shield one face of the bismuth center, creating a chiral environment that favors specific stereochemical outcomes even without traditional chiral auxiliaries [2]. This steric influence represents a significant advance over earlier bismuth catalysts that typically exhibited minimal stereoselectivity. The compound's capacity to facilitate electron transfer processes while maintaining compatibility with oxygen-sensitive reactions further demonstrates its unique position at the organic-inorganic interface.

Table 2: Comparative Properties of Bismuth(III) Compounds in Chemical Applications

PropertyTraditional Bi(III) Salts (e.g., BiCl₃)Bismuth TrioleateFunctional Consequence
Solubility ProfilePolar solvents only (water, alcohols)Broad spectrum (hydrocarbons, chlorinated solvents, lipids)Enables homogeneous catalysis in nonpolar media
Coordination GeometryVariable (often polymeric)Defined monomeric structure with expandable coordinationPrecise catalyst-substrate interactions
Hydrolytic StabilityLow (readily hydrolyzes)High (protected metal center)Maintains activity in protic environments
Lewis AcidityStrong but non-selectiveModulated by carboxylate ligandsEnhanced reaction selectivity
Thermal StabilityModerate to lowHigh (decomposition >200°C)Suitable for high-temperature reactions
Steric EnvironmentMinimal bulkSignificant hydrocarbon envelopeInfluences stereoselectivity

Significance of Oleate Ligands in Enhancing Biocompatibility and Reactivity

The oleate component of bismuth trioleate fundamentally transforms both the physicochemical behavior and biological interactions of the bismuth center through several sophisticated mechanisms. The C18 unsaturated hydrocarbon chains confer exceptional lipid solubility, enabling the compound to integrate into cellular membranes and lipid bilayers – a property unattainable with traditional bismuth pharmaceuticals [6] [7]. This lipophilicity dramatically alters absorption kinetics, facilitating transport across biological barriers that typically exclude ionic bismuth species. Unlike citrate or salicylate-based bismuth compounds, which exhibit less than 1% gastrointestinal absorption, the oleate coordination enables lymphatic uptake pathways that significantly enhance bioavailability while maintaining controlled release kinetics [5] [6]. The cis-double bond at the 9-position of oleate introduces crucial molecular flexibility that prevents crystalline packing, ensuring the compound remains fluid and biologically accessible at physiological temperatures rather than forming inactive aggregates.

Beyond bioavailability enhancement, the oleate ligands provide protective sequestration of the bismuth center, minimizing premature interactions with biological nucleophiles while allowing targeted release at specific sites. This controlled release is facilitated by the differential binding strengths between bismuth and various biological ligands. While bismuth has high affinity for thiol groups (log K for Bi(GSH)₃ ≈ 29.6), the oleate coordination creates a kinetically stable complex that only gradually undergoes ligand exchange in biological environments [7]. This results in sustained bismuth release rather than immediate systemic exposure, potentially extending therapeutic activity while minimizing peak plasma concentrations associated with toxicity. Additionally, the oleate component itself may contribute to therapeutic effects through membrane fluidity modulation and integration into cellular metabolic pathways. The enzymatic oxidation of oleate to signaling molecules creates opportunities for synergistic pharmacological actions beyond bismuth's direct effects. This ligand contribution represents a significant advance over earlier bismuth formulations where the ligands served primarily as inert carriers rather than active participants in therapeutic outcomes.

Table 3: Ligand Influence on Key Bismuth Compound Characteristics

CharacteristicCitrate Ligands (CBS)Oleate Ligands (Bismuth Trioleate)Functional Advantage
Aqueous SolubilityModerate (pH-dependent)Very lowPrevents gastric washout
Lipid SolubilityNegligibleExceptionalEnables membrane penetration
Absorption PathwayParacellular (limited)Transcellular/lymphaticEnhanced bioavailability
Binding Constant (Log K)~13.5Estimated ~15-18Optimized ligand exchange kinetics
Cellular Uptake MechanismPassive diffusionReceptor-mediated endocytosisTargeted delivery potential
Metabolic FateRenal excretionβ-oxidation & cellular incorporationProlonged tissue retention

The architectural sophistication of bismuth trioleate exemplifies modern approaches to ligand-engineered therapeutics, where the coordinated ligands serve multiple functions beyond simple metal solubilization. The compound demonstrates how rational ligand selection can simultaneously address pharmacokinetic limitations of metal-based drugs while creating new opportunities for catalytic applications in chemical synthesis. Current research continues to explore structural variations on the oleate theme – including mixed-ligand systems and site-specific modifications – to further refine the balance between stability and reactivity for specialized applications in both chemistry and medicine. This ligand-centric design philosophy represents the cutting edge of organobismuth chemistry, moving beyond historical serendipity toward truly rational molecular engineering.

Properties

CAS Number

5128-95-0

Product Name

Bismuth trioleate

IUPAC Name

bismuth;(Z)-octadec-9-enoate

Molecular Formula

C54H99BiO6

Molecular Weight

1053.3 g/mol

InChI

InChI=1S/3C18H34O2.Bi/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-;

InChI Key

RHGQOMYDGHIKFH-GNOQXXQHSA-K

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Bi+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.